molecular formula C12H10ClNO B3138268 [2-(3-Chlorophenyl)pyridin-3-yl]methanol CAS No. 450840-05-8

[2-(3-Chlorophenyl)pyridin-3-yl]methanol

Cat. No. B3138268
CAS RN: 450840-05-8
M. Wt: 219.66 g/mol
InChI Key: PZOZKEANGKKWBO-UHFFFAOYSA-N
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Description

“[2-(3-Chlorophenyl)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C12H10ClNO . It is related to the family of pyridines, which are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of such compounds often involves ring cleavage methodology reactions. For instance, the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines has been achieved via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “[2-(3-Chlorophenyl)pyridin-3-yl]methanol” can be determined using techniques such as X-ray crystal structure determination .


Chemical Reactions Analysis

The chemical reactions involving “[2-(3-Chlorophenyl)pyridin-3-yl]methanol” could include oxidation reactions. For instance, an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been reported, which involves a direct Csp3-H oxidation approach with water under mild conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(3-Chlorophenyl)pyridin-3-yl]methanol” include a molecular weight of 219.66 g/mol, a topological polar surface area of 33.1 Ų, and a complexity of 200 .

Mechanism of Action

While the exact mechanism of action for “[2-(3-Chlorophenyl)pyridin-3-yl]methanol” is not specified in the search results, related compounds have been found to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Safety and Hazards

While specific safety and hazard information for “[2-(3-Chlorophenyl)pyridin-3-yl]methanol” is not available, it is generally recommended to handle such compounds with caution and avoid any direct contact .

Future Directions

Future research could focus on the green, economic, and efficient synthesis of related compounds. For example, the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol in a liquid-liquid biphasic microreaction system has been reported .

properties

IUPAC Name

[2-(3-chlorophenyl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-5-1-3-9(7-11)12-10(8-15)4-2-6-14-12/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOZKEANGKKWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Chlorophenyl)pyridin-3-yl]methanol

Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask, was placed a solution of (3-chlorophenyl)boronic acid (1.6 g, 10.23 mmol, 1.20 equiv), (2-chloropyridin-3-yl)methanol (1 g, 6.97 mmol, 1.00 equiv), Pd(dppf)Cl2 (570 mg, 0.78 mmol, 0.10 equiv), and sodium bicarbonate (1.7 g, 20.24 mmol, 3.00 equiv) in a solvent mixture of dioxane (10 mL) and water (10 mL). The resulting solution was stirred for 3 h at 70° C., and then it was diluted with 20 mL of H2O. The resulting solution was extracted with 2×20 mL of dichloromethane, and the combined organic layers were concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:100-1:5) as eluent to yield 1.2 g (78%) of [2-(3-chlorophenyl)pyridin-3-yl]methanol as a white solid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
570 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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